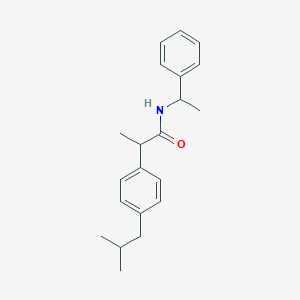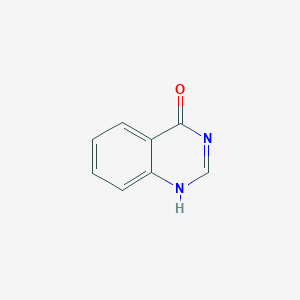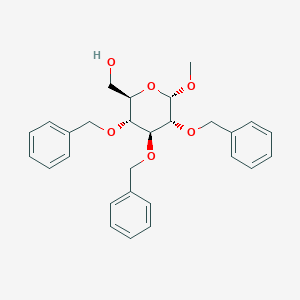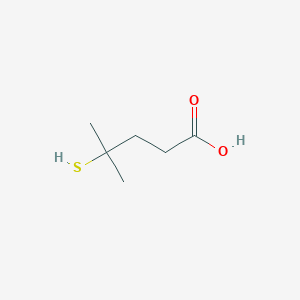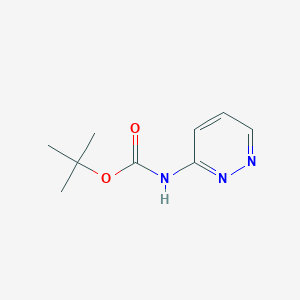
Tert-butyl pyridazin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl pyridazin-3-ylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of interest in various fields of chemistry and pharmacology due to their potential applications in the synthesis of pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The tert-butyl group is often used as a protecting group for amines due to its steric bulk and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be complex and may involve multiple steps. For example, the synthesis of related compounds has been achieved through flash vacuum thermolysis of tert-butylimines of various heterocyclic aldehydes, leading to the formation of imidazoazines with excellent yields from monocyclic imines . Another approach involves the use of di-tert-butyl ethynylimidodicarbonate as a synthon for the β-aminoethylation of organic electrophiles, which can be applied to the synthesis of various heterocyclic compounds . Additionally, practical syntheses have been developed for compounds like trans-tert-butyl-2-aminocyclopentylcarbamate, which is synthesized via aziridine opening and optical resolution of enantiomers .
Molecular Structure Analysis
The molecular structure of tert-butyl pyridazin-3-ylcarbamate itself is not directly discussed in the provided papers. However, related compounds have been characterized using various techniques. For instance, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was determined, showing an orthorhombic space group and stabilization by inter- and intramolecular hydrogen bond interactions . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Tert-butyl carbamates can participate in a variety of chemical reactions. They can be used as intermediates in the synthesis of complex molecules, such as in the case of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1 . The versatility of these compounds is further demonstrated by their use in the synthesis of α-glucosidase inhibitors, where the carbamate moiety is linked to imidazo[1,2-a]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, tert-butyl N-acetylcarbamate was synthesized using a green method and its crystal packing was analyzed, revealing centrosymmetric rings linked by a double N—H⋯O=C hydrogen bond . The tert-butyl group typically imparts a degree of steric hindrance, which can affect the reactivity and solubility of the compound. Additionally, the presence of the pyridazin-3-yl moiety in tert-butyl pyridazin-3-ylcarbamate would likely contribute to its electronic properties and potential interactions with biological targets.
Applications De Recherche Scientifique
Process Development and Synthesis
A practical and scalable synthesis of an intermediate, crucial for the manufacture of a lymphocyte function-associated antigen 1 inhibitor, involves a modified Kulinkovich–Szymoniak cyclopropanation. This process starts from readily available materials, showcasing the compound's role in efficient pharmaceutical manufacturing processes (Wenjie Li et al., 2012).
Imaging Applications
In myocardial perfusion imaging with PET, "Tert-butyl pyridazin-3-ylcarbamate" derivatives have been evaluated as potential agents. The synthesis, characterization, and preliminary evaluation of 18F-labeled pyridaben analogs demonstrate their high heart uptake and potential as imaging agents, marking a significant contribution to non-invasive cardiac diagnostics (T. Mou et al., 2012).
Catalysis and Organic Synthesis
Research on Ru complexes for water oxidation introduces a family of dinuclear complexes involving tert-butyl substituted ligands, indicating the compound's relevance in catalytic applications aimed at energy conversion and storage technologies (R. Zong & R. Thummel, 2005).
Chemical Synthesis Methods
Flash vacuum thermolysis of tert-butylimines has been explored for the synthesis of imidazo-azines, with tert-butyl derivatives playing a crucial role in the formation of high-yield imidazoazines, underpinning the compound's utility in developing novel organic synthesis methods (Katarzyna Justyna et al., 2017).
Enzyme Inhibition for Therapeutic Applications
The synthesis and evaluation of imidazo[1,2-a]pyridines linked to the carbamate moiety for their α-glucosidase inhibitory activity highlight the potential therapeutic applications of tert-butyl pyridazin-3-ylcarbamate derivatives. These compounds show promise as enzyme inhibitors, offering a new avenue for drug development (Mina Saeedi et al., 2020).
Structural Characterization
Advancements in NMR spectroscopy have enabled the detailed characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, demonstrating the importance of comprehensive structural analysis in the development of new compounds (Younas Aouine et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, tert-butanol, indicates that it is highly flammable and causes serious eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid all sources of ignition .
Propriétés
IUPAC Name |
tert-butyl N-pyridazin-3-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)11-7-5-4-6-10-12-7/h4-6H,1-3H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWNKSCHTFDBEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl pyridazin-3-ylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

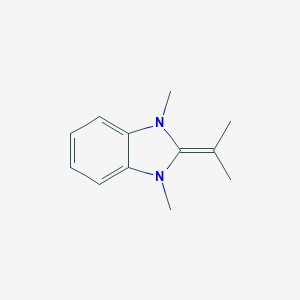
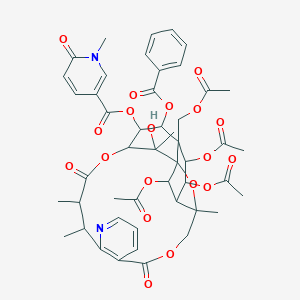
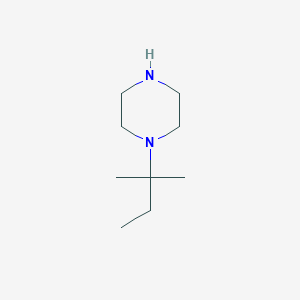
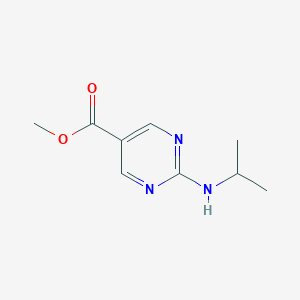
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
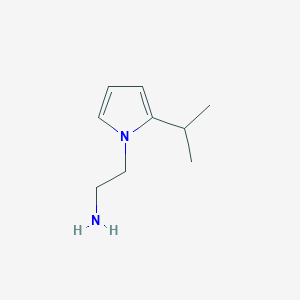
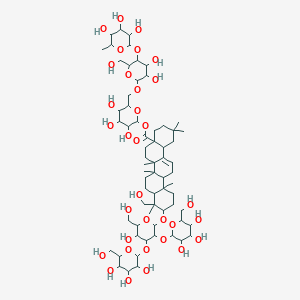
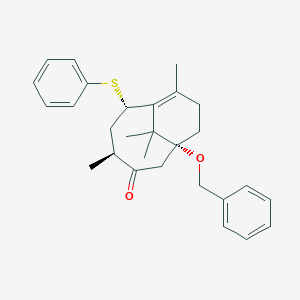
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
